Isobavachromene
Overview
Description
Isobavachromene: is a naturally occurring compound found in the seeds of the plant Psoralea corylifolia. It is known for its diverse biological activities, including antibacterial, antifungal, and estrogenic properties . The compound has garnered significant interest due to its potential therapeutic applications.
Mechanism of Action
Target of Action
Isobavachromene, also known as 4-Hydroxylonchocarpin, primarily targets the p38 MAPK, JNK, and ERK . These are key proteins involved in cellular signaling pathways, playing crucial roles in cell growth, differentiation, and apoptosis .
Mode of Action
4-Hydroxylonchocarpin interacts with its targets by enhancing their phosphorylation . Phosphorylation is a critical biochemical process that activates many proteins, enabling them to perform their specific functions within the cell .
Biochemical Pathways
The compound’s action affects the MAPK/ERK pathway . This pathway is involved in directing cellular responses to a diverse array of stimuli, such as pro-inflammatory cytokines and physical stress . It regulates cell functions including proliferation, gene expression, differentiation, mitosis, cell survival, and apoptosis .
Pharmacokinetics
It is known to be soluble in dmso , which suggests it may have good bioavailability
Result of Action
4-Hydroxylonchocarpin has been reported to exhibit a variety of pharmacological activities. These include antibacterial, antifungal, anticancer, anti-reverse transcriptase, antitubercular, antimalarial, anti-inflammatory, and antioxidant activities . These effects are likely the result of its interaction with its primary targets and the subsequent changes in cellular signaling pathways .
Biochemical Analysis
Biochemical Properties
Isobavachromene interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It has been found to enhance the phosphorylation of p38 MAPK, JNK, and ERK . These interactions are crucial in regulating cellular processes and responses to external stimuli. The compound’s ability to interact with these biomolecules contributes to its diverse pharmacological activities .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been reported to disrupt the cell membrane integrity of Candida albicans, inhibiting biofilm formation and damaging biofilm cells . Furthermore, it induces apoptosis and autophagy-associated cell death in C. albicans . These effects highlight the compound’s potential as an antimicrobial agent.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to enzymes such as p38 MAPK, JNK, and ERK, enhancing their phosphorylation . This binding interaction leads to changes in gene expression and enzyme activation or inhibition, contributing to its diverse pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobavachromene can be synthesized through various chemical reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation method for in vivo formula involves dissolving the compound in dimethyl sulfoxide, followed by the addition of polyethylene glycol 300, Tween 80, and distilled water .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as the seeds of Psoralea corylifolia. The extraction process may include solvent extraction, purification, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Isobavachromene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Isobavachromene has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various bioactive compounds.
Biology: The compound exhibits significant antibacterial and antifungal activities, making it valuable in microbiological studies.
Medicine: this compound has shown potential in treating fungal infections and as an estrogenic agent in hormone-related therapies.
Industry: It is utilized in the development of pharmaceuticals and cosmetic products due to its bioactive properties
Comparison with Similar Compounds
Isobavachromene is often compared with other similar compounds, such as isobavachalcone and bavachinin, which are also derived from Psoralea corylifolia. These compounds share similar biological activities but differ in their chemical structures and specific effects:
Isobavachalcone: Known for its anticancer and anti-inflammatory properties.
Bavachinin: Exhibits strong antioxidant and anti-inflammatory activities
This compound stands out due to its unique combination of antibacterial, antifungal, and estrogenic activities, making it a versatile compound for various applications.
Properties
IUPAC Name |
(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-20(2)12-11-16-18(24-20)10-8-15(19(16)23)17(22)9-5-13-3-6-14(21)7-4-13/h3-12,21,23H,1-2H3/b9-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHPDUUSMBMDGN-WEVVVXLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)C=CC3=CC=C(C=C3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)/C=C/C3=CC=C(C=C3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56083-03-5 | |
Record name | 4-Hydroxylonchocarpin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056083035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-HYDROXYLONCHOCARPIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6S8A779IY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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